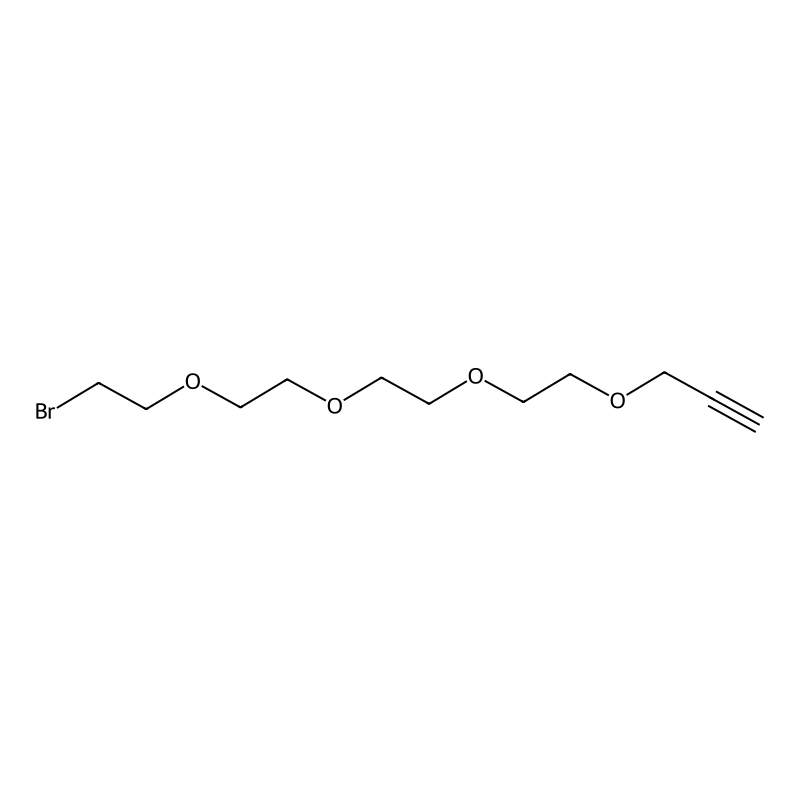

Propargyl-PEG4-bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Propargyl-PEG4-bromide is a specialized chemical compound classified as a polyethylene glycol derivative. It features a propargyl group (-C≡CH) and a bromide group, making it a versatile tool in chemical biology and medicinal chemistry. The propargyl moiety allows for efficient participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition, while the bromide serves as an effective leaving group in nucleophilic substitution reactions . This compound is primarily used for bioconjugation and drug delivery applications due to its favorable properties, including enhanced solubility and biocompatibility attributed to the polyethylene glycol backbone .

Propargyl-PEG4-bromide should be handled with care following standard laboratory safety protocols. Specific data on toxicity is limited, but some general precautions apply:

Bioconjugation:

- Propargyl-PEG4-bromide is useful for attaching molecules (like peptides, proteins, or drugs) to other molecules (like antibodies or nanoparticles) in a biological context. This process, called bioconjugation, allows scientists to create new materials for research and potential therapeutic applications. For instance, researchers can attach imaging agents to antibodies for targeted imaging in vivo [].

Surface Modification:

Propargyl-PEG4-bromide is primarily involved in click chemistry, where it reacts with azides to form stable triazole linkages. This reaction is facilitated by copper catalysts, which promote the formation of the triazole bond through a highly selective and efficient mechanism . The bromide group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. This dual reactivity enhances its utility in synthesizing complex biomolecules and drug conjugates .

The biological activity of Propargyl-PEG4-bromide is largely linked to its role in drug delivery systems and bioconjugation. By facilitating the conjugation of therapeutic agents to targeting ligands or biomolecules, it enhances the specificity and efficacy of treatments. The incorporation of polyethylene glycol improves the pharmacokinetics of drugs, leading to increased circulation time and reduced immunogenicity . Furthermore, the ability to create stable linkages with biomolecules allows for the development of targeted therapeutics that can improve treatment outcomes in various diseases.

Synthesis of Propargyl-PEG4-bromide typically involves the reaction of polyethylene glycol with propargyl bromide. This process can be achieved through various methods, including:

- Direct Reaction: Polyethylene glycol is reacted with propargyl bromide under basic conditions to facilitate nucleophilic attack on the bromine atom, resulting in the formation of Propargyl-PEG4-bromide.

- Click Chemistry: Following initial synthesis, the compound can undergo click chemistry reactions with azides to form stable triazole linkages.

- Functionalization: Further modifications can be made by utilizing the bromide group for nucleophilic substitutions, allowing for additional functional groups to be introduced into the structure .

Propargyl-PEG4-bromide has several significant applications:

- Click Chemistry: It serves as a key component in click chemistry protocols, enabling the covalent attachment of biomolecules such as proteins, peptides, and small molecules.

- Bioconjugation: The compound is used to create customized therapeutic agents by linking drugs or targeting ligands to biomolecules.

- Drug Delivery Systems: It plays a crucial role in developing advanced drug delivery systems like PEGylated liposomes and nanoparticles, enhancing targeting precision and therapeutic efficacy .

Interaction studies involving Propargyl-PEG4-bromide often focus on its ability to form stable complexes with azides through click chemistry. These studies assess the efficiency of triazole formation and evaluate how variations in reaction conditions (such as temperature and catalyst concentration) affect yield and specificity. Additionally, interactions with various biomolecules are studied to understand how modifications influence biological activity and pharmacokinetics .

Several compounds share structural similarities with Propargyl-PEG4-bromide, each offering unique properties and applications:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Propargyl-PEG-bromide | Similar alkyne functionality | Broader range of molecular weights available |

| Aminooxy-PEG-Propargyl | Contains an aminooxy group for additional reactivity | Useful for oxime formation |

| Folate-PEG-Propargyl | Conjugated with folate for targeting cancer cells | Enhances selectivity towards folate receptor-expressing cells |

| Bis-Propargyl-PEG | Contains two propargyl groups | Allows for cross-linking multiple targets |

| Propargyl-PEG-NHS ester | Contains an N-hydroxysuccinimide ester group | Facilitates amine coupling reactions |

Propargyl-PEG4-bromide stands out due to its specific combination of a propargyl group and bromine leaving group, which provides versatility in both click chemistry applications and further functionalization opportunities not readily available in other similar compounds .

Propargyl-PEG4-bromide is a polyethylene glycol derivative containing both a propargyl group and a bromide group, making it a versatile building block in chemical synthesis [1]. The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, while the bromide functions as an excellent leaving group for nucleophilic substitution reactions [2]. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making this compound particularly valuable in bioconjugation applications [1].

Williamson Ether Synthesis Approach

The most common synthetic route to propargyl-PEG4-bromide involves a stepwise approach utilizing Williamson ether synthesis [4]. This method begins with tetraethylene glycol as the starting material, which undergoes selective monofunctionalization to introduce the propargyl group at one terminus while preserving the hydroxyl group at the other end [5].

The synthesis typically proceeds through the following steps:

- Selective monotosylation or monobromination of tetraethylene glycol

- Propargylation of the monotosylated/monobrominated intermediate

- Conversion of the remaining hydroxyl group to bromide [6]

A detailed protocol for this approach is presented in Table 1.

Table 1: Stepwise Synthesis Protocol for Propargyl-PEG4-Bromide via Williamson Ether Synthesis

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Monotosylation | Tetraethylene glycol, TsCl, NaOH | 0°C to RT, 4h | 75-85 | Selective monotosylation requires careful temperature control and dilute conditions [7] |

| 2. Propargylation | Monotosylated intermediate, propargyl bromide, NaH | THF, 0°C to RT, 24h | 80-90 | Excess propargyl bromide improves conversion [5] |

| 3. Bromination | Propargyl-PEG4-OH, PBr3 | DCM, 0°C to RT, 6h | 70-80 | Pyridine can be added as a mild base to improve yield [7] |

| Overall yield | 42-61 |

The monotosylation step is critical for achieving selective functionalization of one hydroxyl group in tetraethylene glycol [9]. This can be accomplished by using a large excess of tetraethylene glycol relative to tosyl chloride, which statistically favors monotosylation over ditosylation [7]. Alternatively, protection-deprotection strategies can be employed to ensure selective functionalization [9].

Direct Propargylation-Bromination Sequence

An alternative approach involves direct propargylation of tetraethylene glycol followed by selective bromination of the remaining hydroxyl group [4] [7]. This method can be more efficient as it reduces the number of steps and avoids the need for protecting groups [10].

The reaction sequence typically involves:

- Monoalkylation of tetraethylene glycol with propargyl bromide under basic conditions

- Direct conversion of the remaining hydroxyl group to bromide using phosphorus tribromide or other brominating agents [5]

The success of this approach depends on achieving selective monoalkylation in the first step, which can be challenging due to the similar reactivity of both hydroxyl groups in tetraethylene glycol [7]. However, by carefully controlling reaction conditions such as temperature, concentration, and stoichiometry, reasonable selectivity can be achieved [10].

Catalytic Systems for Alkyne-Bromide Functionalization

The synthesis of propargyl-PEG4-bromide often involves catalytic systems to facilitate key transformations, particularly in the propargylation step and in subsequent functionalization reactions [11]. Various catalytic approaches have been developed to optimize these transformations, focusing on improving reaction efficiency, selectivity, and yield [14].

Copper-Based Catalytic Systems

Copper catalysts play a crucial role in alkyne chemistry and are particularly relevant for the synthesis and functionalization of propargyl-PEG4-bromide [11]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," represent one of the most important applications of propargyl-PEG4-bromide [11] [14].

The mechanism of copper catalysis in these reactions typically involves:

- Coordination of copper(I) to the terminal alkyne

- Formation of a copper acetylide intermediate

- Coordination of the azide to the copper complex

- Cyclization to form the triazole product [11]

Recent studies have shown that the CuAAC reaction actually involves a dinuclear copper intermediate, with two copper atoms participating in the catalytic cycle [31]. This insight has led to the development of improved catalytic systems with enhanced efficiency and selectivity [32].

For the synthesis of propargyl-PEG4-bromide itself, copper catalysts can facilitate the propargylation step by activating the terminal alkyne of propargyl bromide [14]. Copper(I) salts such as copper(I) iodide or copper(I) bromide, often in combination with appropriate ligands, can significantly improve reaction rates and yields [11] [14].

Palladium-Based Catalytic Systems

Palladium catalysts offer complementary approaches for alkyne functionalization and can be valuable in the synthesis of propargyl-PEG4-bromide derivatives [17]. Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, provide versatile methods for introducing the propargyl group into complex molecules [17].

The general mechanism of palladium catalysis in these reactions involves:

- Oxidative addition of the halide substrate to palladium(0)

- Transmetalation with the alkyne component

- Reductive elimination to form the coupled product [17]

While palladium catalysis is less commonly employed in the direct synthesis of propargyl-PEG4-bromide, it offers valuable approaches for further functionalization of this versatile building block [17].

Phase-Transfer Catalysis

Phase-transfer catalysis represents another valuable approach for the synthesis of propargyl-PEG4-bromide, particularly for the alkylation steps involving propargyl bromide [9]. Phase-transfer catalysts such as tetrabutylammonium salts facilitate the reaction between the aqueous phase containing the deprotonated nucleophile and the organic phase containing the electrophile [9].

The advantages of phase-transfer catalysis include:

- Milder reaction conditions

- Higher reaction rates

- Improved selectivity

- Reduced formation of byproducts [9]

For the synthesis of propargyl-PEG4-bromide, phase-transfer catalysis can be particularly valuable for the propargylation step, allowing efficient reaction between the hydroxyl group of tetraethylene glycol and propargyl bromide under mild conditions [9] [10].

Purification Strategies and Yield Optimization

The purification of propargyl-PEG4-bromide presents several challenges due to the presence of potential byproducts and unreacted starting materials [22]. Effective purification strategies are essential for obtaining high-purity product, which is critical for subsequent applications, particularly in bioconjugation and click chemistry reactions [22] [23].

Chromatographic Purification Methods

Chromatographic techniques represent the most widely used approaches for the purification of propargyl-PEG4-bromide and related polyethylene glycol derivatives [22] [24]. Various chromatographic methods have been developed, each with specific advantages for particular purification challenges [24].

Table 2: Comparison of Chromatographic Purification Methods for Propargyl-PEG4-Bromide

| Method | Principle | Advantages | Limitations | Typical Recovery (%) |

|---|---|---|---|---|

| Silica Gel Chromatography | Adsorption | Widely available, high resolution | Time-consuming, solvent-intensive | 70-85 |

| Size Exclusion Chromatography | Size separation | Effective for removing oligomers, gentle conditions | Lower resolution for similar-sized compounds | 80-90 |

| Reverse Phase HPLC | Hydrophobic interaction | High resolution, reproducible | Expensive, limited scalability | 85-95 |

| Ion Exchange Chromatography | Charge interaction | Effective for separating charged impurities | Limited utility for neutral compounds | 75-85 |

Silica gel chromatography is commonly employed for the purification of propargyl-PEG4-bromide, typically using gradient elution with mixtures of ethyl acetate and hexanes or dichloromethane and methanol [22] [24]. The polarity of the polyethylene glycol chain can make separation challenging, often requiring careful optimization of the mobile phase composition [24].

Size exclusion chromatography (SEC) offers an alternative approach that is particularly effective for separating propargyl-PEG4-bromide from higher molecular weight byproducts or unreacted starting materials [22]. SEC separates compounds based on their hydrodynamic volume, allowing efficient purification without the need for complex solvent gradients [22] [23].

Non-Chromatographic Purification Methods

While chromatography is effective for obtaining high-purity propargyl-PEG4-bromide, alternative purification methods can offer advantages in terms of scalability, cost, and efficiency [23] [26]. Several non-chromatographic approaches have been developed for the purification of polyethylene glycol derivatives [26].

Precipitation-based methods involve the addition of a non-solvent to induce selective precipitation of the desired product or impurities [26]. For propargyl-PEG4-bromide, precipitation with diethyl ether or cold acetone can effectively remove polar impurities while the product remains in solution [26].

Extraction techniques exploit differences in solubility between the product and impurities in immiscible solvents [23]. Liquid-liquid extraction using water and dichloromethane or chloroform can effectively separate propargyl-PEG4-bromide from unreacted tetraethylene glycol and inorganic salts [23] [26].

Distillation under reduced pressure can be employed for the purification of lower molecular weight polyethylene glycol derivatives, although its utility for propargyl-PEG4-bromide may be limited due to the relatively high molecular weight and potential thermal sensitivity [26].

Yield Optimization Strategies

Optimizing the yield of propargyl-PEG4-bromide synthesis requires careful consideration of reaction conditions, reagent quality, and workup procedures [25] [28]. Several strategies have been developed to maximize yield and product quality [25].

Table 3: Yield Optimization Strategies for Propargyl-PEG4-Bromide Synthesis

| Strategy | Implementation | Impact on Yield | References |

|---|---|---|---|

| Reaction Temperature Control | Maintain low temperature (0-5°C) during critical steps | 10-15% increase | [25] [28] |

| Reagent Quality | Use freshly prepared or high-purity reagents, particularly propargyl bromide | 5-10% increase | [25] |

| Reaction Time Optimization | Monitor reaction progress and optimize duration to minimize side reactions | 5-15% increase | [28] |

| Solvent Selection | Use anhydrous, high-purity solvents; THF for propargylation, DCM for bromination | 5-10% increase | [25] [28] |

| Catalyst Loading | Optimize catalyst concentration to balance activity and selectivity | 5-15% increase | [14] [25] |

The choice of base in the propargylation step significantly impacts yield and selectivity [25]. Sodium hydride typically provides higher yields compared to potassium carbonate or sodium hydroxide, although the latter may offer advantages in terms of safety and handling [25] [28].

The order of addition of reagents can also significantly affect yield [28]. For the propargylation step, adding propargyl bromide slowly to a pre-cooled solution of the deprotonated tetraethylene glycol derivative typically results in higher yields and improved selectivity [25] [28].

Careful control of reaction stoichiometry is essential for maximizing yield [25]. Using a slight excess (1.1-1.2 equivalents) of propargyl bromide in the propargylation step and phosphorus tribromide in the bromination step can help drive the reaction to completion while minimizing the formation of byproducts [25] [28].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.